
4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-a-D-galactopyranoside is a powerful tool used in biomedicine for the detection and analysis of glycosidases . This compound acts as a synthetic substrate that is hydrolyzed by glycosidases, enabling the identification and assessment of these enzymes’ activity . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections .
Synthesis Analysis
The synthesis of this compound involves the reaction of either 3,4,6-tri-0-acetyl-2-azido-2-deoxy-a- or -P-D-galactopyranosyl chloride with a twofold excess of 4-methylumbelliferone and silver trifluoromethanesulfonate in dichloromethane containing an equimolar amount of sym-collidine . This yields 4-methylumbelliferyl tri-O-acetyl-2-azido-2-deoxy-a-~-galactopyranoside in 33% yield . The P anomer was formed in 20 and 10% yields, respectively .Molecular Structure Analysis
The molecular formula of this compound is C22H23N3O10 . The IUPAC name is [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis
This compound is a common biomedical research substrate that detects β-galactosidase activity by enzymatic hydrolysis . The resultant 4-methylumbelliferone yields a fluorescent signature, useful in detecting lysosomal storage disease .Physical And Chemical Properties Analysis
The molecular weight of this compound is 489.43 . More detailed physical and chemical properties were not found in the retrieved information.Applications De Recherche Scientifique
Detection of Glycosidases
This compound is a synthetic substrate that is hydrolyzed by glycosidases . It is used extensively in biomedicine for the identification and assessment of glycosidase activity. This application is crucial in drug discovery and studying diseases related to enzyme dysfunction, such as lysosomal storage disorders and viral infections .
Diagnostic Microbiology
The compound’s ability to produce a fluorescent signature upon enzymatic hydrolysis makes it a valuable tool in diagnostic microbiology. It is used to detect specific cellular glycosidases activities, which can help in the identification of microorganisms in food and ensure food safety .
Newborn Screening for Lysosomal Storage Disorders (LSDs)
In newborn screening, the compound is used to detect β-galactosidase activity. The resulting fluorescence helps in the early detection of LSDs, which is vital for timely treatment and management of these disorders .
Analysis of Glycan Structures in Bovine Milk
The compound aids in predicting glycan structures and potential bioactivities in bovine milk. This application is significant for understanding the nutritional and therapeutic properties of milk .
Characterization of Vegetables
4-Methylumbelliferyl glycosides, derived from this compound, are employed to characterize and identify vegetables. This is done by monitoring the glycosidase activities, which vary among different types of vegetables .
Research in Fertility
The compound is used in fertility research, particularly in investigating the molecular mechanisms involved in sperm-oocyte binding and gamete-oviductal epithelium interactions. This research is fundamental to understanding reproductive biology and addressing fertility issues .
Fluorescence-Based Detection Techniques
Its fluorescent properties are exploited in various analytical techniques, including enzyme assays and high-performance liquid chromatography (HPLC). This application is essential for precise measurement and analysis in biochemical research .
Stereoselective Synthesis of Glycosides
An improved Helferich method for the stereoselective synthesis of 4-Methylumbelliferyl glycosides, which includes this compound, is used for the detection of microorganisms. This method enhances the ease and yield of glycosylation reactions, contributing to advancements in synthetic chemistry .
Mécanisme D'action
Target of Action
The primary targets of 4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-|A-D-galactopyranoside are glycosidases . These are enzymes that hydrolyze glycosidic bonds in complex sugars .
Mode of Action
This compound acts as a synthetic substrate for glycosidases . It is hydrolyzed by these enzymes, which allows for the identification and assessment of their activity .
Result of Action
The hydrolysis of this compound by glycosidases results in the production of 4-methylumbelliferone . This compound yields a fluorescent signature, which can be detected and measured . This allows researchers to assess the activity of glycosidases in a given sample .
Orientations Futures
The compound is already being used in biomedicine for the detection and analysis of glycosidases . It finds applications in drug discovery and the study of various diseases related to enzyme dysfunction like lysosomal storage disorders and viral infections . Future research may continue to explore its potential uses in these and other areas.
Propriétés
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O10/c1-10-7-18(29)34-16-8-14(5-6-15(10)16)33-22-19(24-25-23)21(32-13(4)28)20(31-12(3)27)17(35-22)9-30-11(2)26/h5-8,17,19-22H,9H2,1-4H3/t17-,19-,20+,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCMFNFBECGZSA-VOFPXKNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654864 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124167-43-7 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

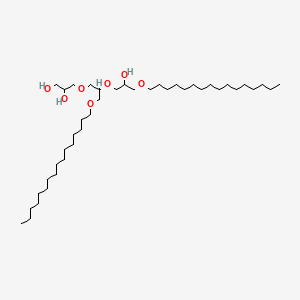
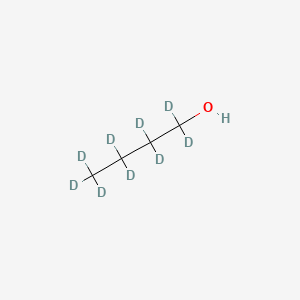
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B584102.png)

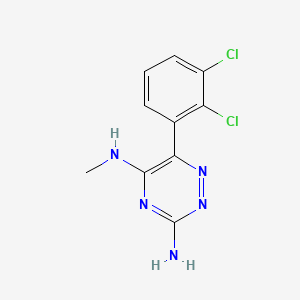

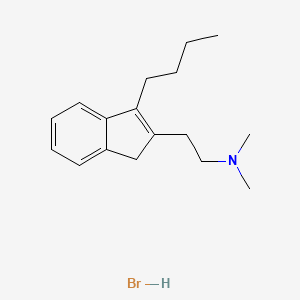

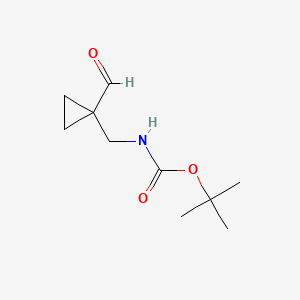
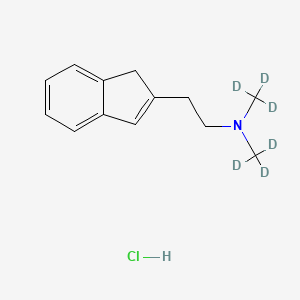
![[2-[2-(2-Aminoethylamino)ethyliminomethyl]phenyl]azanide; nickel](/img/structure/B584121.png)